N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes multiple sulfamoyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfonamide with 4-nitrophenyl sulfonamide under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-phenylethylamine to introduce the phenylethyl group. Finally, acetic anhydride is used to acetylate the compound, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamoyl groups into other compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes that have sulfamoyl-sensitive active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
- N-(4-{[4-(phenylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
Uniqueness
N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide is unique due to the presence of the 2-phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and can lead to distinct properties and applications.
Properties
Molecular Formula |
C22H23N3O5S2 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[4-[[4-(2-phenylethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-17(26)24-19-7-11-22(12-8-19)32(29,30)25-20-9-13-21(14-10-20)31(27,28)23-16-15-18-5-3-2-4-6-18/h2-14,23,25H,15-16H2,1H3,(H,24,26) |
InChI Key |
YMNRWVLILMICLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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